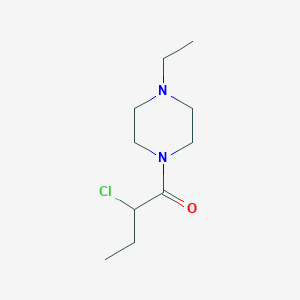

2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one

CAS No.: 2090967-86-3

Cat. No.: VC3196114

Molecular Formula: C10H19ClN2O

Molecular Weight: 218.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090967-86-3 |

|---|---|

| Molecular Formula | C10H19ClN2O |

| Molecular Weight | 218.72 g/mol |

| IUPAC Name | 2-chloro-1-(4-ethylpiperazin-1-yl)butan-1-one |

| Standard InChI | InChI=1S/C10H19ClN2O/c1-3-9(11)10(14)13-7-5-12(4-2)6-8-13/h9H,3-8H2,1-2H3 |

| Standard InChI Key | SVBAKALVKCYQJA-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)N1CCN(CC1)CC)Cl |

| Canonical SMILES | CCC(C(=O)N1CCN(CC1)CC)Cl |

Introduction

Chemical Identity and Structural Properties

2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one represents an important member of the piperazine derivative family. The compound's structure consists of a butanone chain with a chlorine atom at the second carbon position, connected to a 4-ethylpiperazine group through an amide bond. This arrangement gives the molecule its distinct chemical behavior and reactivity patterns that make it potentially valuable for various research applications.

The structural configuration of 2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one provides it with specific functional characteristics. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, serves as a common pharmacophore in many bioactive compounds. The ethyl substitution on one nitrogen and the butanone moiety on the other create a molecule with both basic and electrophilic centers, potentially allowing for diverse chemical interactions and biological activities.

Physical and Chemical Identifiers

The precise identification of 2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one requires several standardized chemical identifiers and physical properties. These characteristics are essential for researchers working with this compound to ensure proper handling, storage, and application in various experimental contexts. The table below summarizes the key identifiers and physical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 2090967-86-3 |

| Molecular Formula | C₁₀H₁₉ClN₂O |

| Molecular Weight | 218.72 g/mol |

| IUPAC Name | 2-chloro-1-(4-ethylpiperazin-1-yl)butan-1-one |

| Standard InChI | InChI=1S/C10H19ClN2O/c1-3-9(11)10(14)13-7-5-12(4-2)6-8-13/h9H,3-8H2,1-2H3 |

| Standard InChIKey | SVBAKALVKCYQJA-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)N1CCN(CC1)CC)Cl |

| Canonical SMILES | CCC(C(=O)N1CCN(CC1)CC)Cl |

| PubChem Compound ID | 121201805 |

Synthesis and Preparation Methods

The synthesis of 2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one typically follows established organic chemistry procedures that enable the formation of the amide bond between the chlorinated butanone backbone and the ethylpiperazine moiety. The primary synthetic route involves the reaction of 2-chlorobutanone with 4-ethylpiperazine under appropriate conditions to facilitate nucleophilic substitution.

Standard Synthetic Approach

The standard synthesis procedure generally begins with 2-chlorobutanone as the starting material. This compound possesses an electrophilic carbonyl carbon that can undergo nucleophilic attack by one of the nitrogen atoms in 4-ethylpiperazine. The reaction is typically conducted in the presence of a base, which serves to promote the deprotonation of the piperazine nitrogen, enhancing its nucleophilicity and facilitating the formation of the amide bond.

The base-catalyzed reaction can be represented as follows:

-

Activation of 2-chlorobutanone in an appropriate solvent system

-

Addition of 4-ethylpiperazine with a suitable base (often triethylamine or potassium carbonate)

-

Nucleophilic attack by the piperazine nitrogen on the carbonyl carbon

-

Formation of the amide bond and completion of the reaction

The specific reaction conditions, including temperature, solvent choice, and reaction time, may vary depending on the desired yield and purity of the final product. Optimization of these parameters is crucial for efficient synthesis with minimal by-product formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume